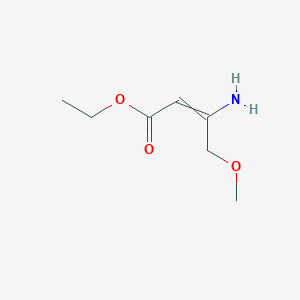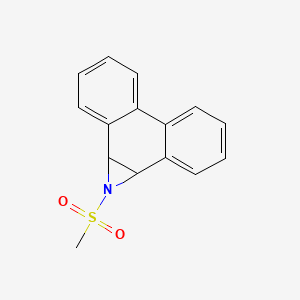
N-(Methylsulfonyl)phenanthrene 9,10-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylsulfonyl)phenanthrene 9,10-imine is a compound belonging to the class of imines, which are nitrogen analogues of aldehydes and ketones. This compound features a phenanthrene backbone with a methylsulfonyl group attached to the nitrogen atom at the 9,10-position. Imines are known for their diverse applications in organic synthesis, coordination chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)phenanthrene 9,10-imine typically involves the reaction of a primary amine with an aldehyde or ketone. The process is a condensation reaction where water is eliminated. For this specific compound, the reaction involves phenanthrene-9,10-dione and methylsulfonylamine under acidic conditions to facilitate the formation of the imine bond .
Industrial Production Methods: Industrial production of imines, including this compound, often employs continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as acid catalysts can be used to speed up the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Methylsulfonyl)phenanthrene 9,10-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form oximes or nitriles.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenanthrene derivatives.
Applications De Recherche Scientifique
N-(Methylsulfonyl)phenanthrene 9,10-imine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a spin trap in detecting free radicals in biochemical studies.
Industry: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(Methylsulfonyl)phenanthrene 9,10-imine involves its ability to coordinate with metal ions through the nitrogen atom of the imine group. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The methylsulfonyl group can also participate in hydrogen bonding, further stabilizing the compound in various environments .
Comparaison Avec Des Composés Similaires
N,N’-Bismesityl Phenanthrene-9,10-diimine: Similar structure but with different substituents, leading to different electronic properties.
Iminoquinones: Analogues with quinone structures, used in coordination chemistry.
Uniqueness: N-(Methylsulfonyl)phenanthrene 9,10-imine is unique due to the presence of the methylsulfonyl group, which imparts specific electronic and steric effects. This makes it particularly useful in forming stable metal complexes and in applications requiring precise control over electronic properties .
Propriétés
Numéro CAS |
81593-11-5 |
|---|---|
Formule moléculaire |
C15H13NO2S |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
1-methylsulfonyl-1a,9b-dihydrophenanthro[9,10-b]azirine |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)16-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15(14)16/h2-9,14-15H,1H3 |
Clé InChI |
OBWFTEYMWYDFEK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1C2C1C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


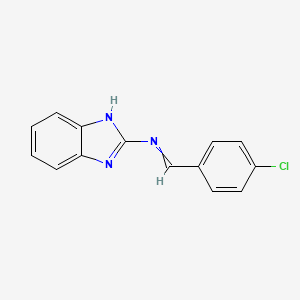
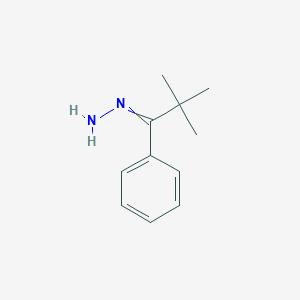

![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
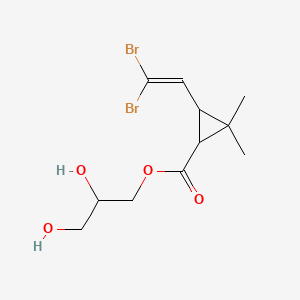
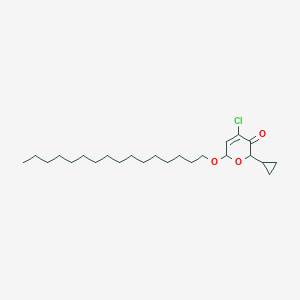
![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
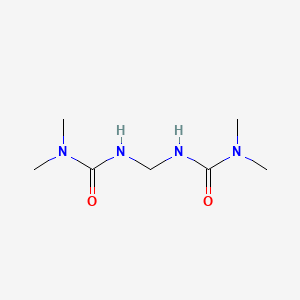
![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)
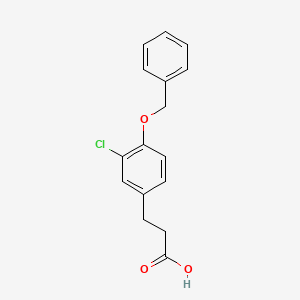
![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)
